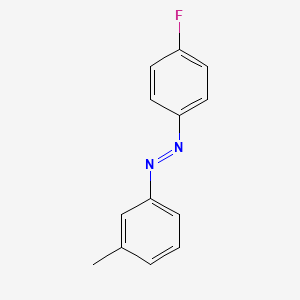
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine is an organic compound with the molecular formula C22H24N2. It is a derivative of benzene, featuring two phenyl groups and two ethyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar structure but lacks the phenyl groups.
N,N-Diethyl-4-aminoaniline: Another derivative with different substituents on the aromatic ring.
N,N-Diethyl-p-phenylenediamine: A closely related compound with similar reactivity.
Uniqueness
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine is unique due to the presence of both phenyl and ethyl groups, which enhance its stability and reactivity. This combination of substituents allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89331-92-0 |
|---|---|
Molekularformel |
C22H24N2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-N,1-N-diethyl-4-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H24N2/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
MYXRIAFJEUHZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


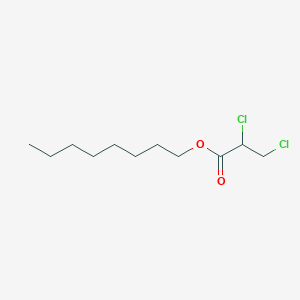
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
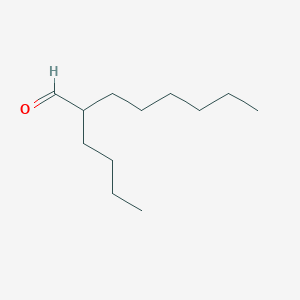
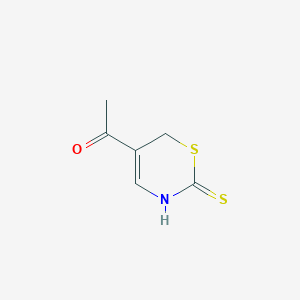
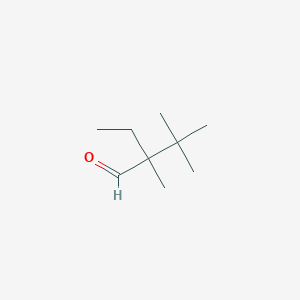

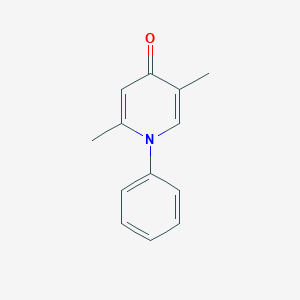
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
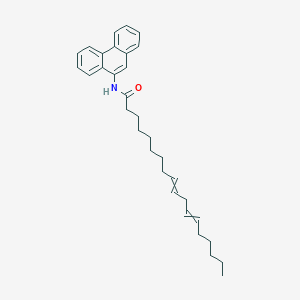
![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
